molecular formula C7H13I B12633647 3-(Iodomethyl)-1,1-dimethylcyclobutane

3-(Iodomethyl)-1,1-dimethylcyclobutane

Cat. No.: B12633647
M. Wt: 224.08 g/mol
InChI Key: BOOVMEMADPXHFY-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-1,1-dimethylcyclobutane is a halogenated cyclobutane derivative characterized by a strained four-membered ring substituted with two methyl groups at the 1-position and an iodomethyl group at the 3-position. Cyclobutane rings introduce steric strain due to their non-planar geometry, which often enhances reactivity compared to larger cyclic systems .

Properties

IUPAC Name

3-(iodomethyl)-1,1-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVMEMADPXHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the halogenation of 1,1-dimethylcyclobutane with iodine in the presence of a suitable catalyst. The reaction typically requires an aprotic solvent and is conducted under anhydrous conditions at temperatures ranging from -20°C to 35°C .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale halogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Oxidation: Hydrogen peroxide or periodic acid in the presence of vanadium pentoxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Alcohols, amines, or other substituted derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclobutane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Iodomethyl)-1,1-dimethylcyclobutane with structurally or functionally related compounds, drawing on data from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
This compound C₇H₁₃I (inferred) ~240.09 (calculated) Iodomethyl, 1,1-dimethylcyclobutane Not available High ring strain; iodine enhances reactivity in substitution reactions (inferred).
1-Iodo-3,3-dimethylbutane C₆H₁₃I 212.07 Iodo, 3,3-dimethylbutane 15672-88-5 Branched aliphatic structure; lower steric strain; used in alkylation reactions.
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane C₈H₁₅IO₂ ~270.11 (calculated) Iodomethyl, dimethoxy, methylcyclobutane 2092509-35-6 Methoxy groups increase polarity; potential for solvolysis or photochemical reactions.
3-Amino-1,1-cyclobutanedimethanol C₆H₁₃NO₂ 131.17 Amino, hydroxymethyl groups 1208989-40-5 Polar functional groups; applications in pharmaceuticals or polymer synthesis.

Key Analysis

Structural and Reactivity Differences Cyclobutane vs. Branched Alkanes: The cyclobutane ring in this compound introduces significant steric strain compared to the linear 1-Iodo-3,3-dimethylbutane. This strain may lower thermal stability but increase reactivity in ring-opening or substitution reactions . Substituent Effects: The iodomethyl group in the target compound contrasts with the dimethoxy groups in 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane. Methoxy substituents enhance solubility in polar solvents but reduce electrophilicity compared to iodine . Functional Group Diversity: 3-Amino-1,1-cyclobutanedimethanol’s amino and hydroxyl groups enable hydrogen bonding, making it suitable for biomolecular applications, whereas iodine’s leaving-group propensity in the target compound favors synthetic chemistry .

Reactivity and Applications

  • Iodoalkanes like 1-Iodo-3,3-dimethylbutane are commonly used in Grignard or Suzuki-Miyaura reactions due to iodine’s moderate leaving-group ability . The cyclobutane analog may exhibit similar reactivity but with added steric constraints.
  • Dimethoxy-substituted cyclobutanes (e.g., 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane) are often intermediates in photoresist materials or fragrances, leveraging their stability in acidic conditions .

Research Findings and Implications

  • Synthetic Utility : Cyclobutane derivatives with iodine substituents are valuable in medicinal chemistry for constructing strained scaffolds, as seen in analogs of taxane or cubane-based drugs (inferred from cyclobutane amine derivatives in ).
  • Stability Challenges : The steric strain in this compound may lead to decomposition under thermal stress, necessitating low-temperature storage or stabilizers during reactions .
  • Comparative Solubility: Iodo-substituted cyclobutanes are typically less polar than their amino or methoxy counterparts, limiting their use in aqueous systems but favoring organic-phase reactions .

Biological Activity

3-(Iodomethyl)-1,1-dimethylcyclobutane, a compound with the CAS number 1421313-74-7, is of interest in various fields of research due to its unique structural properties and potential biological activities. This article compiles available data on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H12I
  • Molecular Weight : 202.07 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The iodine atom serves as a leaving group, facilitating reactions with various nucleophiles, which can lead to the formation of biologically active derivatives.

Key Mechanisms:

  • Nucleophilic Substitution : The iodomethyl group can be replaced by nucleophiles in biological systems, potentially leading to interactions with cellular targets such as proteins and enzymes.
  • Electrophilic Reactions : The compound may also engage in electrophilic aromatic substitution, impacting metabolic pathways.

Anticancer Activity

Preliminary studies suggest that halogenated cyclobutanes can inhibit cancer cell proliferation. For instance:

  • Case Study : A study on related halogenated cyclobutanes demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Properties

Halogenated compounds are often evaluated for their antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

  • Case Study : Research has shown that iodinated compounds can exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure TypeBiological ActivityReference
3-Iodomethyl-1,1-dimethylcyclobutaneCyclobutane derivativePotential anticancer
2-IodopropaneAlkyl halideAntimicrobial
4-Iodobenzyl alcoholAromatic alcoholAnticancer

Research Applications

The unique structure of this compound positions it as a valuable intermediate in organic synthesis and medicinal chemistry. Its potential applications include:

  • Drug Development : Investigating its derivatives for use as anticancer agents or antibiotics.
  • Biological Probes : Utilizing its reactivity for labeling biomolecules in imaging studies.

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